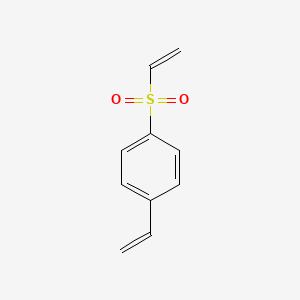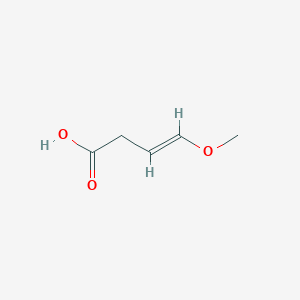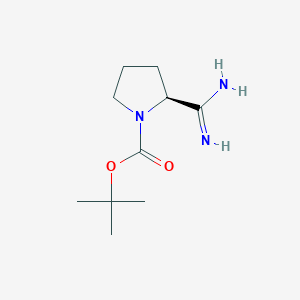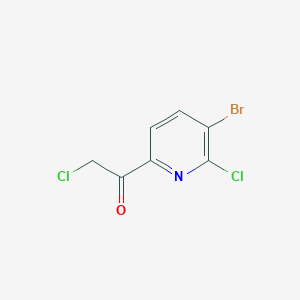
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a chloroethanone group
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone typically involves the halogenation of pyridine derivatives followed by the introduction of the chloroethanone group. One common method involves the reaction of 5-bromo-6-chloropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chloroethanone group is replaced by nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone can be compared with other pyridine derivatives, such as:
5-Bromo-6-chloropyridin-2-amine: This compound has a similar structure but lacks the chloroethanone group. It is used in different applications, including as an intermediate in organic synthesis.
(5-Bromo-6-chloropyridin-2-yl)methanol: This compound has a hydroxyl group instead of the chloroethanone group. It is studied for its potential biological activities and as a building block in chemical synthesis.
(5-Bromo-6-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone: This compound has a pyrrolidine group attached to the pyridine ring. It is used in medicinal chemistry for the development of new drugs.
Eigenschaften
Molekularformel |
C7H4BrCl2NO |
|---|---|
Molekulargewicht |
268.92 g/mol |
IUPAC-Name |
1-(5-bromo-6-chloropyridin-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C7H4BrCl2NO/c8-4-1-2-5(6(12)3-9)11-7(4)10/h1-2H,3H2 |
InChI-Schlüssel |
KSYNSILRXYKYSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Br)Cl)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


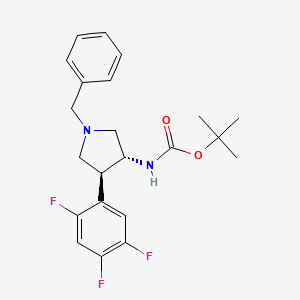
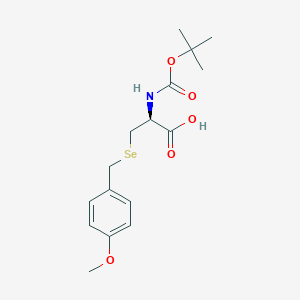
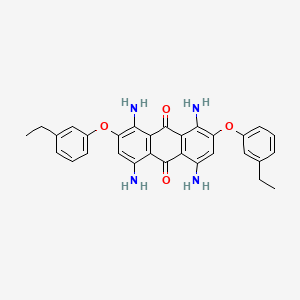
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
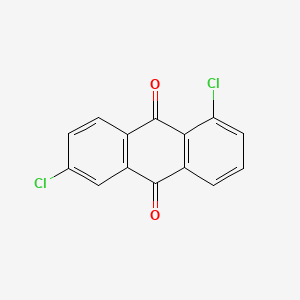
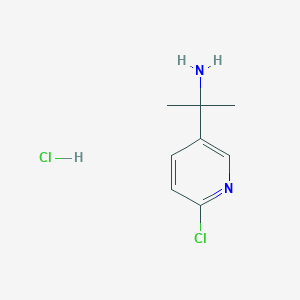
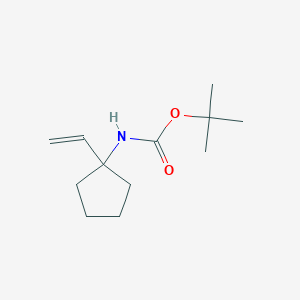
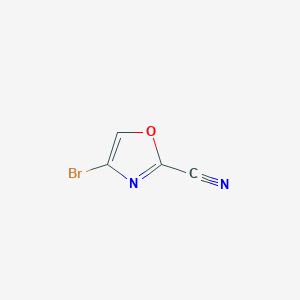
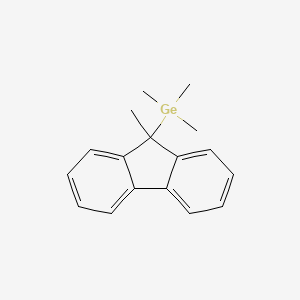
![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
